2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride
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Overview
Description
2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride is a chemical compound with a molecular formula of C12H20ClNO. It is known for its potential applications in various fields, including pharmaceuticals and chemical research. The compound features a phenyl ring substituted with a propan-2-yloxy group and an amine group, making it a versatile molecule for different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyacetophenone.
Etherification: The hydroxyl group of 4-hydroxyacetophenone is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)acetophenone.
Reductive Amination: The ketone group of 4-(propan-2-yloxy)acetophenone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium cyanoborohydride to yield 2-[4-(propan-2-yloxy)phenyl]propan-2-amine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride
- 4-(propan-2-yloxy)phenylamine
- 2-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride
Uniqueness
2-[4-(propan-2-yloxy)phenyl]propan-2-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both ether and amine functionalities
Properties
CAS No. |
2639426-83-6 |
---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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